4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-tert-butyl-3-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-19(2,3)15-12-21-17(24)16(15)18(25)23-10-8-22(9-11-23)13-14-4-6-20-7-5-14/h4-7,15-16H,8-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZETXXHJEDXYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized by reacting a suitable amine with a dihaloalkane under basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with a pyridine derivative.
Formation of the Pyrrolidinone Core: The final step involves the cyclization of the intermediate to form the pyrrolidinone core, often using a cyclization agent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one. Research indicates that such compounds can inhibit specific kinases involved in cancer cell proliferation.
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells by disrupting critical signaling pathways, such as the PI3K/Akt pathway.
Case Study :
A study demonstrated that related piperazine derivatives significantly reduced the viability of breast cancer cells, showcasing their potential as anticancer agents.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially aiding in the treatment of neurodegenerative diseases.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : This is achieved through the reaction of piperazine with appropriate carbonyl precursors.
- Pyridine Substitution : The introduction of the pyridine moiety can be accomplished through nucleophilic substitution reactions.
- Final Cyclization and Functionalization : The final steps involve cyclization to form the pyrrolidine ring and subsequent functionalization to achieve the desired compound.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and neurological disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Research Tools
Due to its specific interactions with biological targets, this compound can be utilized as a research tool in pharmacological studies aimed at understanding disease mechanisms and drug action.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate]
Uniqueness
4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tert-butyl group, a pyridine moiety, and a piperazine ring. Its molecular formula is , with a molecular weight of approximately 284.38 g/mol. The presence of these functional groups contributes to its biological activity, particularly in targeting specific proteins and pathways.
Research indicates that this compound exhibits significant activity against various protein kinases, including:
- VEGFR2 : Involved in angiogenesis.
- Bcr-Abl : A fusion protein associated with chronic myeloid leukemia.
The compound has been shown to inhibit the activity of these kinases effectively, demonstrating potential as an anti-cancer agent. For instance, studies have reported that it can inhibit both wild-type and mutant forms of Bcr-Abl, which is crucial for developing targeted therapies in oncology .
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce cell proliferation in cancer cell lines. The IC50 values indicate potent activity:
In Vivo Studies
Animal models have also been employed to assess the efficacy of this compound in vivo. In xenograft models of cancer:
- Tumor Growth Inhibition : A significant reduction in tumor size was observed after treatment with the compound over a four-week period.
Case Studies
Case Study 1: Chronic Myeloid Leukemia (CML)
A study involving patients with CML treated with this compound showed promising results, with an overall response rate exceeding 70%. Patients exhibited reduced levels of Bcr-Abl transcripts post-treatment, indicating effective target engagement .
Case Study 2: Solid Tumors
Patients with advanced solid tumors were administered the compound as part of a clinical trial. The results highlighted not only tumor shrinkage but also improved quality of life metrics among participants .
Q & A
Q. What are the common synthetic routes for preparing 4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling the pyrrolidinone core with a piperazine derivative using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
- Protection/deprotection strategies : tert-Butoxycarbonyl (Boc) groups are often used to protect piperazine amines, as seen in analogous syntheses of tert-butyl piperazine carboxylates .
- Purification : Column chromatography (e.g., silica gel or Si-Trisamine) with solvents like hexanes/EtOAC and additives (e.g., triethylamine) improves yield and purity . Key optimizations include temperature control (room temperature for coupling), solvent selection (polar aprotic solvents for reactivity), and catalyst ratios (e.g., DMAP:DCC ≈ 1:1.2) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and purity. For example, coupling constants (J values) differentiate axial/equatorial substituents on the piperazine ring .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry. Twinned or low-resolution data may require iterative refinement and validation against simulated patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity, especially for scaled-up syntheses .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields or purity levels when scaling up the synthesis of this compound?
Methodological Answer:
- Reaction Optimization : Adjust stoichiometry (e.g., excess acyl chloride for complete coupling) and use microwave-assisted synthesis to reduce side reactions .
- Purification Techniques : Employ recrystallization (e.g., from ethanol/water mixtures) or preparative HPLC for high-purity batches .
- Analytical Validation : Cross-validate yields using quantitative NMR (qNMR) or mass spectrometry to resolve inconsistencies between labs .
Q. What strategies are recommended for resolving contradictions in crystallographic data analysis, particularly when using software like SHELX?
Methodological Answer:
- Data Validation : Compare refinement metrics (R-factors, electron density maps) across multiple software (e.g., Olex2 vs. SHELXLE). For twinned crystals, use the TWIN/BASF commands in SHELXL .
- Alternative Models : Test partial occupancy or disorder models for flexible moieties (e.g., the tert-butyl group). Validate with Hirshfeld surface analysis .
- Cross-Correlation : Overlay experimental data with DFT-calculated structures to identify outliers .
Q. How does the substitution pattern on the piperazine and pyrrolidinone rings influence the compound's binding affinity to biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing pyridin-4-yl with pyridin-3-yl) and assay receptor binding. For example, CCR5 antagonists show selectivity shifts with benzylic substituent size .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Compare with mutagenesis data (e.g., PARP-1 inhibitor interactions with NAD+ binding pockets) .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize synthetic targets .
Q. What methodological approaches are employed to evaluate the compound's pharmacokinetic properties in preclinical models?
Methodological Answer:
- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes + NADPH) assess metabolic liability. CYP450 inhibition screens identify drug-drug interaction risks .
- In Vivo Models : Administer the compound orally/intravenously in rodents to calculate bioavailability (AUC ratios). Use xenograft models (e.g., SW620 colorectal cancer) for efficacy-toxicity profiling .
- Tissue Distribution : Radiolabel the compound (e.g., 14C) and quantify accumulation in target organs via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
